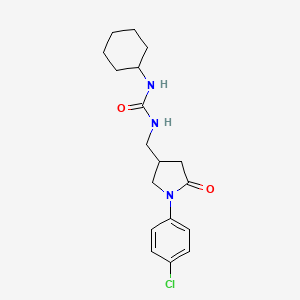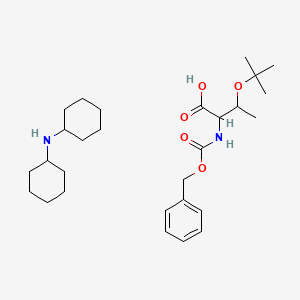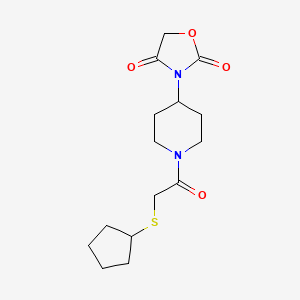![molecular formula C17H17ClN2O2S2 B2681621 1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868217-20-3](/img/structure/B2681621.png)
1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a dihydroimidazole derivative with a sulfonyl group attached to one of the nitrogen atoms and a sulfanyl group attached to a carbon atom in the imidazole ring . The sulfonyl group is further substituted with a 4-chlorophenyl group, and the sulfanyl group is substituted with a 2-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dihydroimidazole ring, which is a five-membered ring containing two nitrogen atoms . The sulfonyl and sulfanyl groups, along with their phenyl substituents, would add complexity to the structure .Chemical Reactions Analysis
As a dihydroimidazole derivative, this compound could potentially participate in a variety of chemical reactions. The sulfonyl and sulfanyl groups might be particularly reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the sulfonyl and sulfanyl groups, as well as the phenyl substituents, would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Molecular Docking and Structural Analysis : Tetrazole derivatives, sharing a similarity in their sulfonyl and aromatic components, have been studied for their docking properties and crystal structures. These studies provide insights into their potential binding mechanisms and interactions with biological targets, such as cyclooxygenase-2 enzymes, indicating their relevance in medicinal chemistry and drug design (Al-Hourani et al., 2015).
Antimicrobial and Antiviral Applications : Research on sulfonamide derivatives, like those incorporating chlorophenyl and thiadiazole groups, has revealed their antimicrobial and antiviral activities. These compounds have shown potential in addressing bacterial and viral infections, highlighting the utility of sulfonamide chemistry in developing new therapeutic agents (Chen et al., 2010).
Cancer Research and Pesticidal Activity : Derivatives of sulfones, similar in their use of halogen and sulfonyl groups, have been explored for their potential anticancer activities and pesticidal properties. The synthesis of these derivatives and their evaluation against various cancer cell lines and pests underscore the versatility of sulfonyl-containing compounds in pharmaceutical and agricultural applications (Brzozowski & Kornicka, 1999).
Material Science and Polymer Chemistry
Polymeric Materials : The incorporation of sulfonyl and phenyl groups into polymers, such as in the case of sulfonated polyimides, has led to the development of materials with enhanced thermal stability and proton conductivity. These materials are particularly significant in the context of fuel cell technologies, where their chemical and physical properties can influence overall device performance (Fang et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-13-4-2-3-5-14(13)12-23-17-19-10-11-20(17)24(21,22)16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRRICLCZZDLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2681539.png)

![2-Amino-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2681541.png)
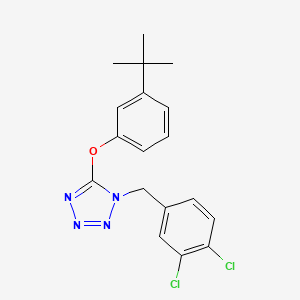
![2-(2,4-dichlorophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2681548.png)
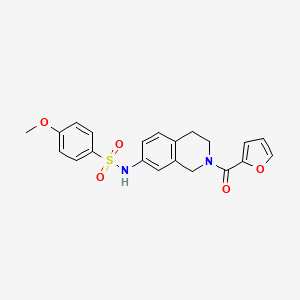
![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)
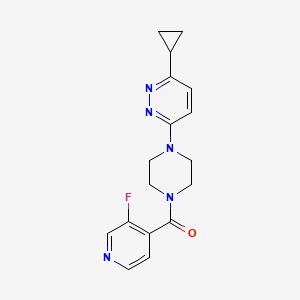
![3-[2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2681555.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)
